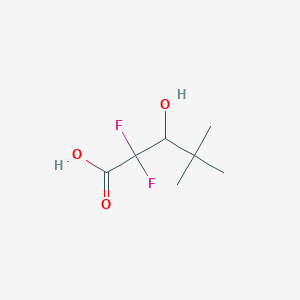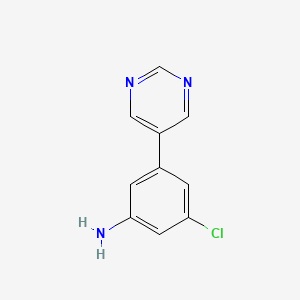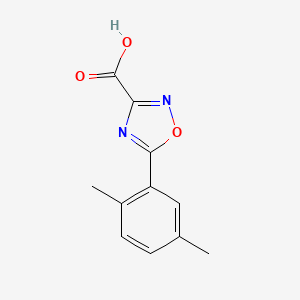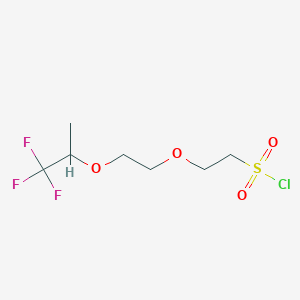
2-(2-((1,1,1-Trifluoropropan-2-yl)oxy)ethoxy)ethane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-((1,1,1-Trifluoropropan-2-yl)oxy)ethoxy)ethane-1-sulfonyl chloride is a fluorinated organic compound known for its unique chemical properties. It is often used in various chemical reactions and industrial applications due to its reactivity and stability.
Vorbereitungsmethoden
The synthesis of 2-(2-((1,1,1-Trifluoropropan-2-yl)oxy)ethoxy)ethane-1-sulfonyl chloride typically involves the reaction of 2-(2-hydroxyethoxy)ethanol with 1,1,1-trifluoropropan-2-ol in the presence of a suitable catalyst. The resulting intermediate is then treated with thionyl chloride to yield the final product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
2-(2-((1,1,1-Trifluoropropan-2-yl)oxy)ethoxy)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the sulfonyl chloride group with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding sulfonic acid.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-(2-((1,1,1-Trifluoropropan-2-yl)oxy)ethoxy)ethane-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce fluorinated groups into molecules.
Biology: The compound is utilized in the modification of biomolecules for studying their functions and interactions.
Wirkmechanismus
The mechanism by which 2-(2-((1,1,1-Trifluoropropan-2-yl)oxy)ethoxy)ethane-1-sulfonyl chloride exerts its effects involves the interaction with nucleophiles, leading to the substitution of the sulfonyl chloride group. This reaction can modify the structure and properties of the target molecules, making it a valuable tool in chemical synthesis and modification .
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 2-(2-((1,1,1-Trifluoropropan-2-yl)oxy)ethoxy)ethane-1-sulfonyl chloride is unique due to its trifluoropropan-2-yl group, which imparts distinct reactivity and stability. Similar compounds include:
1,1,1-Trifluoropropan-2-ylhydrazine hydrochloride: Known for its use in various chemical reactions.
1,1,1-Trifluoropropane-2-ol: Utilized in organic synthesis for introducing trifluoromethyl groups.
These compounds share some chemical properties but differ in their specific applications and reactivity profiles.
Eigenschaften
Molekularformel |
C7H12ClF3O4S |
|---|---|
Molekulargewicht |
284.68 g/mol |
IUPAC-Name |
2-[2-(1,1,1-trifluoropropan-2-yloxy)ethoxy]ethanesulfonyl chloride |
InChI |
InChI=1S/C7H12ClF3O4S/c1-6(7(9,10)11)15-3-2-14-4-5-16(8,12)13/h6H,2-5H2,1H3 |
InChI-Schlüssel |
OFGVNNMAPHMQFA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(F)(F)F)OCCOCCS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


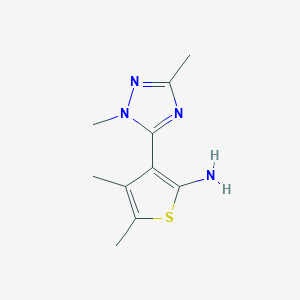
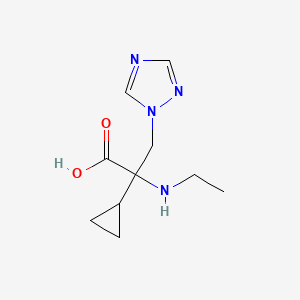
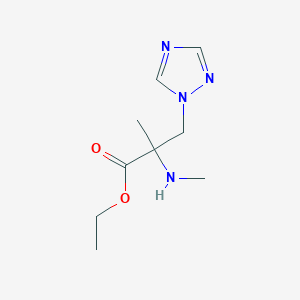
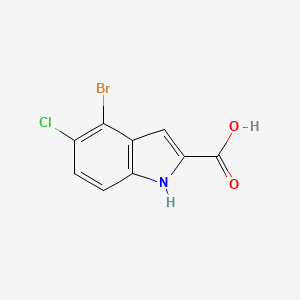
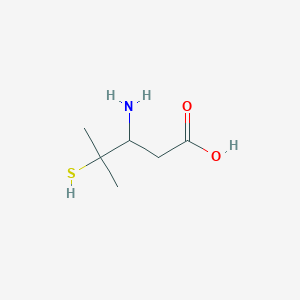

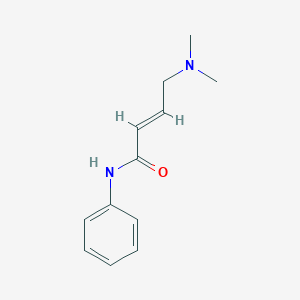
![2-[2-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13632617.png)
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(2-methoxy-5-methylphenyl)carbamoyl]propanoic acid](/img/structure/B13632618.png)
![1-(Pyridin-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13632621.png)

